REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][C:5](=[O:9])[CH2:4]1)=[O:2].[H-].[Na+].[CH3:12]I>CN(C)C=O>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH3:12])[C:5](=[O:9])[CH2:4]1)=[O:2] |f:1.2|
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Name
|
|
Quantity
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6.4 g
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Type
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reactant
|
Smiles
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C(=O)N1CC(NCC1)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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7.1 g
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Type
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reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
|
Type
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CUSTOM
|
Details
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the resulting mixture was reacted at room temperature for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
reacted for 10 hours
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Duration
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10 h
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Type
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CUSTOM
|
Details
|
After the reaction
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Type
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CUSTOM
|
Details
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the dimethylformamide was removed by reduced pressure distillation
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Name
|
|
Type
|
product
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Smiles
|
C(=O)N1CC(N(CC1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |